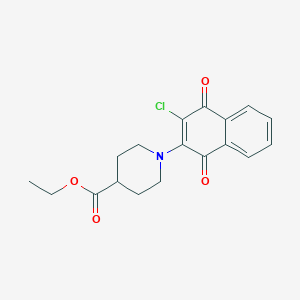

Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c1-2-24-18(23)11-7-9-20(10-8-11)15-14(19)16(21)12-5-3-4-6-13(12)17(15)22/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMSHFUPDHQEHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135673 | |

| Record name | Ethyl 1-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135127-54-7 | |

| Record name | Ethyl 1-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135127-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Naphthoquinone Moiety: The naphthoquinone moiety can be synthesized through the oxidation of naphthalene derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the chlorinated naphthoquinone intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The naphthoquinone moiety can undergo further oxidation to form higher oxidation state products.

Reduction: Reduction of the naphthoquinone moiety can lead to the formation of hydroquinone derivatives.

Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Higher oxidation state naphthoquinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Substituted naphthoquinone derivatives with various functional groups.

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate". However, based on the search results, here's what can be gathered:

Basic Information

- Name: this compound is the name of the compound .

- Other Names: The compound is also known as this compound or ethyl 1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylate .

- CAS Number: 135127-54-7

- Molecular Formula: C18H18ClNO4

- Molecular Weight: 347.8 g/mol

Structural Information

- The compound contains a chlorodioxonaphthalene group linked to a piperidine-4-carboxylate .

- It has a crystal structure that has been analyzed .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context:

- Related Compounds as Bioactive Agents: The search results mention that naphthoquinone derivatives, which are structurally related, have shown potential as anti-Chagas disease agents . Therefore, it's possible that this compound or similar derivatives could be explored for medicinal chemistry applications.

- Carboxylic Acid Derivatives in general Carboxylic acid derivatives are mentioned in the context of pharmaceutical applications, such as the synthesis of adhesion molecule inhibitors and antimicrobial, anticancer and antileishmanial activities .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate involves its interaction with biological targets, leading to its antibacterial effects. The compound is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by generating reactive oxygen species (ROS) through redox cycling of the naphthoquinone moiety . This leads to oxidative stress and damage to bacterial cells, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Chlorine Substitution: The presence of chlorine in the target compound and its carboxylic acid analogue (CAS 500268-34-8) introduces steric hindrance and electron-withdrawing effects, which may influence reactivity or binding interactions compared to non-halogenated analogues .

- Ester vs.

- Heterocyclic Core: Unlike decahydro-1,6-naphthyridine derivatives (e.g., isomers 1-1 and 1-2), the target compound’s naphthoquinone core provides a planar aromatic system, which could facilitate π-π stacking interactions in biological targets or materials .

Key Observations:

- Diastereomer Separation: Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate was isolated as a 1:1.5 diastereomeric mixture, highlighting the challenges in stereochemical control compared to the target compound’s synthesis .

Biological Activity

Ethyl 1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. This compound is notable for its potential biological activities , particularly its antibacterial properties . The structure of this compound includes a piperidine ring and a naphthoquinone moiety, which contribute to its unique chemical and biological characteristics.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxylate |

| CAS Number | 135127-54-7 |

| Molecular Formula | C18H18ClNO4 |

| Molecular Weight | 353.79 g/mol |

The mechanism of action of this compound involves its interaction with bacterial cell components. It is believed to disrupt bacterial cell wall synthesis or interfere with cellular processes by generating reactive oxygen species (ROS) through redox cycling of the naphthoquinone moiety. This results in increased oxidative stress within the bacterial cells, leading to cell death.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various microbial pathogens. The compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These values indicate that the compound has a promising potential as an antibacterial agent, especially in the context of increasing antibiotic resistance among common pathogens .

Cytotoxicity Studies

In addition to its antibacterial properties, studies have assessed the cytotoxic effects of this compound on mammalian cell lines. This compound demonstrated selective toxicity towards cancerous cells while exhibiting lower cytotoxicity towards normal cells.

Table 2: Cytotoxicity Results on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| HEK293 (normal human) | >100 |

These findings suggest that the compound may have potential applications in cancer therapy, particularly as a selective agent against tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. One notable study investigated its effects on biofilms formed by pathogenic bacteria. The results indicated that the compound could significantly reduce biofilm formation, which is often associated with increased resistance to antibiotics.

Study Example

In a study conducted by researchers at Virginia Commonwealth University, this compound was tested for its ability to inhibit the Type III secretion system (T3SS) in Escherichia coli. The findings showed that at concentrations above its MIC, the compound could effectively inhibit T3SS activity by approximately 50%, suggesting a dual mechanism that targets both bacterial growth and virulence factors .

Q & A

[Basic] What are the established synthetic routes for this compound?

The synthesis typically involves coupling a naphthoquinone derivative with a piperidine carboxylate precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-chloro-1,4-dioxo-1,4-dihydronaphthalene-2-amine with ethyl piperidine-4-carboxylate derivatives under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 2:1 v/v) achieves ~56% yield .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | Et₃N, CH₂Cl₂, room temperature, 12 hr | 56% | |

| Acid-catalyzed cyclization | HCl, reflux, 6 hr | 48% |

[Basic] Which spectroscopic methods confirm its structure?

- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (piperidine CH₂), and δ 7.5–8.2 ppm (naphthoquinone aromatic protons) .

- X-ray crystallography : Resolves dihedral angles (e.g., 77.36° between imide and naphthoquinone groups) and intermolecular interactions (C–H···O hydrogen bonds, π–π stacking) .

[Advanced] How can reaction conditions be optimized for higher yields?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in naphthoquinone functionalization .

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during sensitive amine coupling steps .

[Advanced] How to resolve NMR discrepancies caused by impurities?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., ethyl vs. piperidine protons) .

- Recrystallization : Purify using ethanol/water mixtures to remove hydrophobic byproducts.

- Comparative analysis : Cross-validate with X-ray data (e.g., bond lengths and angles from SHELX-refined structures) .

[Advanced] What crystallographic insights explain its reactivity?

The crystal structure reveals:

- Intermolecular interactions : Weak C–H···O bonds (2.5–3.0 Å) stabilize the lattice, influencing solubility .

- Planarity of naphthoquinone : Facilitates π–π stacking (centroid distance: 3.888 Å), critical for charge-transfer interactions in biological systems .

[Advanced] Which assays evaluate its anticancer potential?

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ values for prostate cancer cells) .

- Apoptosis detection : Annexin V/PI staining via flow cytometry quantifies cell death mechanisms .

- Cell cycle analysis : Flow cytometry identifies G1/S phase arrest induced by the compound .

[Advanced] How to model its interaction with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding affinity to apoptosis regulators (e.g., Bcl-2 family proteins) using the crystal structure as a template .

- MD simulations (GROMACS) : Simulate stability of ligand-receptor complexes under physiological conditions (pH 7.4, 310 K) .

[Advanced] What challenges arise in scaling up synthesis?

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partitioning for larger batches .

- Safety protocols : Handle chlorinated intermediates in fume hoods with respiratory protection (NIOSH-certified masks) .

[Advanced] How does pH affect its stability?

- Acidic conditions (pH < 5) : Hydrolysis of the ethyl ester group occurs, detected via HPLC monitoring of degradation products .

- Basic conditions (pH > 9) : Quinone reduction leads to loss of bioactivity; stabilize with antioxidants (e.g., ascorbic acid) .

[Advanced] How do substituents alter bioactivity?

- Chlorine position : 3-Chloro substitution enhances electrophilicity, increasing cytotoxicity compared to unsubstituted analogs .

- Piperidine modifications : Bulky groups at the 4-position reduce membrane permeability but improve target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.